Increased Lipophilicity (LogP 2.775) vs. Unsubstituted Ethyl Benzoylformate
Ethyl 4-n-butylbenzoylformate exhibits a calculated LogP of 2.775, substantially higher than the unsubstituted ethyl benzoylformate (calculated LogP approximately 1.5) . This difference is quantitatively meaningful, indicating the compound is over an order of magnitude more lipophilic, which directly influences its solubility and partitioning in organic and non-polar environments.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.775 |
| Comparator Or Baseline | Ethyl benzoylformate: LogP ≈ 1.5 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.275 |
| Conditions | Computational prediction |
Why This Matters
This quantifiable difference supports the selection of the 4-n-butyl derivative for applications requiring enhanced solubility in hydrophobic media or non-aqueous reaction conditions.
